molecular formula C8H21NO3Si B3149605 (N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE CAS No. 67475-66-5

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE

Cat. No.: B3149605
CAS No.: 67475-66-5
M. Wt: 207.34 g/mol
InChI Key: KPIIDEIURMTGCD-UHFFFAOYSA-N
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Description

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE is an organosilicon compound with the molecular formula C8H21NO3Si. It is a versatile chemical intermediate used in various applications, particularly in the field of materials science and surface modification. The compound is known for its ability to form strong bonds with both organic and inorganic substrates, making it valuable in the development of advanced materials.

Biochemical Analysis

Biochemical Properties

Diethylaminomethyltrimethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the enhancement of adhesion between organic and inorganic materials. It interacts with various enzymes, proteins, and other biomolecules through its silane group, which can form covalent bonds with hydroxyl groups on surfaces. This interaction enhances the stability and functionality of the modified surfaces. Diethylaminomethyltrimethoxysilane is known to interact with proteins such as collagen and enzymes involved in surface modification processes .

Cellular Effects

Diethylaminomethyltrimethoxysilane has notable effects on various types of cells and cellular processes. It influences cell function by enhancing cell adhesion and proliferation on modified surfaces. This compound can impact cell signaling pathways, gene expression, and cellular metabolism by modifying the extracellular matrix and promoting better cell-surface interactions. Studies have shown that diethylaminomethyltrimethoxysilane can enhance the attachment and growth of cells such as fibroblasts and osteoblasts, leading to improved tissue integration .

Molecular Mechanism

The molecular mechanism of diethylaminomethyltrimethoxysilane involves its ability to form covalent bonds with hydroxyl groups on surfaces, leading to the formation of a stable siloxane network. This network enhances the adhesion properties of the surfaces and promotes better interaction with biomolecules. Diethylaminomethyltrimethoxysilane can also interact with enzymes and proteins through hydrogen bonding and van der Waals forces, leading to changes in their activity and function. This compound can modulate gene expression by influencing the extracellular matrix and cell signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethylaminomethyltrimethoxysilane can change over time due to its stability and degradation properties. This compound is relatively stable under controlled conditions, but it can hydrolyze in the presence of moisture, leading to the formation of silanols and methanol. Long-term studies have shown that diethylaminomethyltrimethoxysilane can maintain its adhesion-promoting properties for extended periods, although its effectiveness may decrease over time due to hydrolysis .

Dosage Effects in Animal Models

The effects of diethylaminomethyltrimethoxysilane vary with different dosages in animal models. At low doses, this compound can enhance cell adhesion and proliferation without causing significant toxicity. At high doses, diethylaminomethyltrimethoxysilane can exhibit toxic effects, including cytotoxicity and adverse effects on tissue integrity. Studies in animal models have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxic effects .

Metabolic Pathways

Diethylaminomethyltrimethoxysilane is involved in metabolic pathways related to surface modification and adhesion. It interacts with enzymes such as silanol oxidases and hydrolases, which facilitate its hydrolysis and incorporation into the extracellular matrix. This compound can also affect metabolic flux and metabolite levels by modifying the extracellular environment and influencing cell signaling pathways .

Transport and Distribution

Within cells and tissues, diethylaminomethyltrimethoxysilane is transported and distributed through interactions with transporters and binding proteins. It can be localized to specific cellular compartments, such as the extracellular matrix and cell membranes, where it exerts its effects on cell adhesion and proliferation. The distribution of diethylaminomethyltrimethoxysilane within tissues is influenced by its chemical properties and interactions with biomolecules .

Subcellular Localization

Diethylaminomethyltrimethoxysilane is primarily localized in the extracellular matrix and cell membranes, where it enhances cell adhesion and proliferation. It can also be found in other subcellular compartments, such as the cytoplasm and nucleus, where it may influence gene expression and cell signaling pathways. The subcellular localization of diethylaminomethyltrimethoxysilane is directed by targeting signals and post-translational modifications that guide it to specific compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE can be synthesized through the reaction of trimethoxysilane with N,N-diethylaminomethyl chloride under controlled conditions. The reaction typically involves the use of a solvent such as toluene and a catalyst like platinum or palladium to facilitate the process. The reaction is carried out at elevated temperatures, usually around 80-100°C, to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE undergoes various chemical reactions, including:

    Hydrolysis: In the presence of moisture, the compound hydrolyzes to form silanols, which can further condense to form siloxane bonds.

    Condensation: The compound can react with other silanes or silanols to form cross-linked siloxane networks.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Condensation: Other silanes or silanols, often catalyzed by acids or bases.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides.

Major Products Formed

    Hydrolysis: Silanols and methanol.

    Condensation: Cross-linked siloxane networks.

    Substitution: Substituted silanes with various functional groups.

Scientific Research Applications

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE has a wide range of applications in scientific research, including:

    Surface Modification: Used to functionalize surfaces of materials like glass, metals, and polymers to enhance their properties.

    Adhesion Promoters: Improves the adhesion of coatings, adhesives, and sealants to various substrates.

    Catalyst Supports: Functionalizes silica or other supports for use in heterogeneous catalysis.

    Biomedical Applications: Used in the development of biocompatible materials and drug delivery systems.

    Nanotechnology: Functionalizes nanoparticles for use in sensors, electronics, and other advanced technologies.

Comparison with Similar Compounds

Similar Compounds

  • (N,N-DIMETHYLAMINOPROPYL)TRIMETHOXYSILANE
  • (N,N-DIETHYLAMINOPROPYL)TRIMETHOXYSILANE
  • (N,N-DIMETHYLAMINOMETHYL)TRIMETHOXYSILANE

Uniqueness

(N,N-DIETHYLAMINOMETHYL)TRIMETHOXYSILANE is unique due to its specific combination of an amino group and a trimethoxysilane group, which allows it to form strong bonds with a wide range of substrates. This makes it particularly valuable in applications requiring robust adhesion and surface modification.

Properties

IUPAC Name

N-ethyl-N-(trimethoxysilylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H21NO3Si/c1-6-9(7-2)8-13(10-3,11-4)12-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIIDEIURMTGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C[Si](OC)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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